molecular formula C9H5BrN2O4 B3293892 4-bromo-1H-indazole-3,6-dicarboxylic acid CAS No. 885523-40-0

4-bromo-1H-indazole-3,6-dicarboxylic acid

Cat. No.: B3293892
CAS No.: 885523-40-0
M. Wt: 285.05 g/mol
InChI Key: HNAIFIXPEUQRJJ-UHFFFAOYSA-N
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Description

4-Bromo-1H-indazole-3,6-dicarboxylic acid is a heterocyclic compound featuring an indazole core substituted with a bromine atom at position 4 and carboxylic acid groups at positions 3 and 5.

Properties

IUPAC Name

4-bromo-1H-indazole-3,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c10-4-1-3(8(13)14)2-5-6(4)7(9(15)16)12-11-5/h1-2H,(H,11,12)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAIFIXPEUQRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2C(=O)O)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101270798
Record name 4-Bromo-1H-indazole-3,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885523-40-0
Record name 4-Bromo-1H-indazole-3,6-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885523-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-indazole-3,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1H-indazole-3,6-dicarboxylic acid typically involves the bromination of indazole derivatives followed by carboxylation. One common method starts with the bromination of 1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The brominated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions, often in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-indazole-3,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

Scientific Research Applications

4-Bromo-1H-indazole-3,6-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-1H-indazole-3,6-dicarboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Indazole Carboxylic Acid Derivatives

The bromine substituent and carboxylic acid groups significantly influence the compound's reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison of Brominated Indazole Derivatives
Compound Name CAS Number Molecular Formula Substituents (Position) Key Properties/Applications
4-Bromo-1H-indazole-3,6-dicarboxylic acid Not available C₉H₅BrN₂O₄ Br (4), COOH (3,6) Potential ligand for MOFs; unknown biological activity
4-Bromo-1H-indazole-3-carboxylic acid 885521-80-2 C₈H₅BrN₂O₂ Br (4), COOH (3) Intermediate in drug synthesis
6-Bromo-1H-indazole-3-carboxylic acid 660823-36-9 C₈H₅BrN₂O₂ Br (6), COOH (3) Similar to 4-bromo analog; no reported bioactivity
5-Bromo-1H-indazole-3-carboxylic acid 1077-94-7 C₈H₅BrN₂O₂ Br (5), COOH (3) Used in kinase inhibitor research
4-Bromo-6-hydroxy-1H-indazole-3-carboxylic acid 887568-98-1 C₈H₅BrN₂O₃ Br (4), OH (6), COOH (3) Enhanced solubility due to hydroxyl group

Key Observations :

Comparison with Non-Indazole Dicarboxylic Acid Systems

Pyridine-2,6-Dicarboxylic Acid Derivatives
  • Example: Peptides containing disulfide-linked 4-[N-(2-mercaptoethyl)]aminopyridine-2,6-dicarboxylic acid exhibit weak inhibitory effects on E. coli growth due to their anionic charge at physiological pH, which reduces membrane permeability .
Imidazole-4,5-Dicarboxylic Acid Derivatives
  • Example: Imidazole-4,5-dicarboxylic acid derivatives are efficient N,O-donor ligands for metal coordination, forming stable complexes with transition metals .
  • Contrast : Indazole-based dicarboxylic acids (e.g., the target compound) could provide distinct coordination geometries due to the indazole ring’s fused bicyclic structure, enabling unique applications in catalysis or photoluminescent materials .

Biological Activity

4-Bromo-1H-indazole-3,6-dicarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, synthesis methods, and its implications in drug development, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Synthesis

This compound is characterized by a bromine atom at the 4-position of the indazole ring and carboxylic acid groups at the 3 and 6 positions. The synthesis typically involves bromination of indazole derivatives followed by carboxylation reactions. Various synthetic routes have been developed to optimize yield and purity, including the use of bromine or N-bromosuccinimide in suitable solvents like acetic acid.

Anticancer Activity

Research indicates that indazole derivatives exhibit potent anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit various cancer cell lines. A notable example includes the inhibition of Polo-like kinase 4 (PLK4), which is crucial for cell division and proliferation. Compounds derived from indazole scaffolds have demonstrated IC50 values in the nanomolar range against cancer cell lines such as HCT116 (colon cancer) and others .

Antimicrobial Properties

Indazole derivatives are also being investigated for their antimicrobial activities. The presence of bromine in this compound may enhance its interaction with microbial enzymes or receptors, leading to increased efficacy against bacterial strains. Studies have reported promising results in vitro against gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The anti-inflammatory potential of indazole derivatives has been explored extensively. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation. The mechanism often involves modulation of NF-kB signaling pathways, which play a critical role in inflammatory responses .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in tumor growth and inflammation. The bromine substituent may enhance binding affinity due to increased lipophilicity and steric effects .

Case Studies

StudyFindingsReference
Paul et al.Identified novel indazole derivatives with significant PLK4 inhibition (IC50 < 10 nM)
Wang et al.Developed 1H-indazole derivatives showing strong activity against pan-Pim kinases
Kolesnikov et al.Evaluated anti-tumor activity of new azaindazole derivatives with picomolar potency

Q & A

Q. What are the standard synthetic routes for 4-bromo-1H-indazole-3,6-dicarboxylic acid?

The synthesis typically involves multi-step reactions starting from commercially available indazole precursors. Key steps include halogenation (bromine introduction at position 4) and carboxylation (carboxylic acid groups at positions 3 and 6). For example:

  • Step 1 : Bromination of the indazole core using brominating agents (e.g., N-bromosuccinimide) under controlled conditions .
  • Step 2 : Sequential carboxylation via metal-catalyzed carbonylation or hydrolysis of nitrile intermediates .
  • Step 3 : Purification using column chromatography or recrystallization to isolate the dicarboxylic acid derivative.

Methodological Tip : Monitor reaction progress with thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethyl acetate/hexane) for separation .

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to assign proton environments and confirm substitution patterns. The bromine atom induces distinct deshielding in 1H^1H NMR .
  • X-ray Crystallography : Resolve the crystal structure to verify the positions of bromine and carboxylic acid groups. Compare with databases (e.g., Cambridge Structural Database) for validation .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the theoretical mass (e.g., m/z 299.93 for C9_9H5_5BrN2_2O4_4) .

Q. How can researchers optimize the synthesis of this compound using statistical experimental design?

Employ Design of Experiments (DoE) to minimize trial numbers while maximizing yield and purity:

  • Factors : Temperature, catalyst loading, reaction time.
  • Response Variables : Yield, purity (HPLC), byproduct formation.
  • Method : Use a fractional factorial design to identify critical parameters. For example, a 23^3 factorial design reveals that catalyst concentration (Pd(OAc)2_2) has the strongest effect on yield .

Q. Case Study :

FactorLow (-1)High (+1)
Temp.80°C120°C
Catalyst5 mol%10 mol%
Time12 h24 h
Optimal conditions: 100°C, 8 mol% catalyst, 18 h → 78% yield .

Q. How do researchers address contradictions in reported biological activities of this compound derivatives?

  • Systematic Replication : Repeat assays under standardized conditions (e.g., cell lines, enzyme concentrations) to rule out experimental variability .
  • Orthogonal Assays : Use complementary methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to confirm activity .
  • Purity Analysis : Verify compound purity via HPLC and elemental analysis; impurities (e.g., residual solvents) may skew bioactivity results .

Example : A study reporting inconsistent IC50_{50} values in kinase inhibition assays traced discrepancies to differences in ATP concentrations (1 mM vs. 100 µM) .

Q. How does the substitution pattern (bromine, carboxylic acid groups) influence the biological activity of indazole derivatives?

  • Bromine at C4 : Enhances electrophilicity, improving interactions with nucleophilic residues in enzyme active sites. Compare with C3-brominated analogs , which show reduced activity due to steric hindrance .
  • Carboxylic Acid Groups : The 3,6-dicarboxylic acid configuration increases water solubility and enables salt-bridge formation with lysine/arginine residues. Monocarboxylic analogs (e.g., 6-carboxy-4-bromoindazole) exhibit weaker binding .

Q. SAR Table :

DerivativeSubstitutionIC50_{50} (µM)
4-Bromo-3,6-dicarboxyC4-Br, C3/6-COOH0.45
6-Bromo-3-carboxyC6-Br, C3-COOH2.1
4-Bromo-6-methylC4-Br, C6-CH3_3>10

Q. What strategies are effective for resolving low solubility of this compound in biological assays?

  • Prodrug Design : Convert carboxylic acids to esters (e.g., ethyl esters) for improved membrane permeability, followed by in vivo hydrolysis .
  • Co-solvents : Use DMSO (≤0.1%) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Salt Formation : Prepare sodium or potassium salts to increase aqueous solubility (e.g., 25 mg/mL in PBS at pH 7.4) .

Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

  • DFT Calculations : Model transition states for Suzuki-Miyaura couplings to predict regioselectivity. For example, bromine at C4 shows higher reactivity than C5 due to lower activation energy (ΔG‡ = 22.3 kcal/mol) .
  • Molecular Docking : Simulate interactions with palladium catalysts to optimize ligand choice (e.g., XPhos vs. SPhos) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-1H-indazole-3,6-dicarboxylic acid

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